Diisobutylnaphthalene-1-sulphonic acid

Description

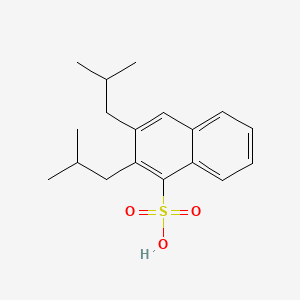

Structure

2D Structure

3D Structure

Properties

CAS No. |

94247-74-2 |

|---|---|

Molecular Formula |

C18H24O3S |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2,3-bis(2-methylpropyl)naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C18H24O3S/c1-12(2)9-15-11-14-7-5-6-8-16(14)18(22(19,20)21)17(15)10-13(3)4/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21) |

InChI Key |

KBLAMUYRMZPYLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC2=CC=CC=C2C(=C1CC(C)C)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Diisobutylnaphthalene 1 Sulphonic Acid

Direct Sulfonation Pathways and Process Optimization

The most direct method for the synthesis of Diisobutylnaphthalene-1-sulphonic acid is the electrophilic aromatic substitution of diisobutylnaphthalene with a suitable sulfonating agent. Sulfur trioxide (SO₃) is a highly reactive electrophile used for this purpose. The reaction proceeds by the attack of the electron-rich naphthalene (B1677914) ring on the sulfur atom of SO₃.

Process optimization is crucial to maximize the yield of the desired 1-sulfonic acid isomer and to minimize the formation of by-products. Key parameters that are manipulated include the choice of sulfonating agent, reaction temperature, and the solvent. The sulfonation of naphthalene derivatives is sensitive to temperature; lower temperatures generally favor the formation of the alpha-isomer (1-sulfonic acid), while higher temperatures can lead to the thermodynamically more stable beta-isomer (2-sulfonic acid).

| Parameter | Condition | Rationale |

| Sulfonating Agent | Sulfur Trioxide (SO₃) | High reactivity as an electrophile. thieme-connect.de |

| Oleum (H₂SO₄·SO₃) | Provides a controlled source of SO₃. | |

| Temperature | Low (typically below 60°C) | Favors kinetic control, leading to the formation of the 1-sulfonic acid isomer. google.com |

| Solvent | Aprotic solvents (e.g., nitromethane, sulfur dioxide) | Can mediate the reactivity of SO₃ and improve selectivity. thieme-connect.de |

| Reactant Ratio | Near equimolar | Minimizes the formation of di- and tri-sulfonated products. google.com |

This table presents typical conditions for the direct sulfonation of naphthalene derivatives to favor the 1-sulfonic acid isomer.

Alkylation-Sulfonation Sequences: Friedel-Crafts Approaches and Derivatives

An alternative and often more controlled route to this compound involves a two-step process: the Friedel-Crafts alkylation of naphthalene followed by the sulfonation of the resulting diisobutylnaphthalene.

The Friedel-Crafts alkylation introduces the isobutyl groups onto the naphthalene ring. This reaction is an electrophilic aromatic substitution where an alkyl halide (e.g., isobutyl chloride) or an alkene (isobutylene) is reacted with naphthalene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The regioselectivity of the alkylation is influenced by steric factors; the bulky isobutyl group's placement is a key consideration. For larger alkyl groups, substitution at the 2-position (beta-position) can be favored to minimize steric hindrance with the hydrogen atom at the 8-position. stackexchange.com However, the precise isomer distribution of diisobutylnaphthalene depends on the specific reaction conditions.

Following the alkylation, the diisobutylnaphthalene intermediate is sulfonated as described in the direct sulfonation pathway. This sequential approach allows for better control over the final product's structure, as the alkylation step can be optimized to produce a specific diisobutylnaphthalene isomer before the sulfonation is carried out.

| Step | Reaction | Reagents and Catalysts | Key Considerations |

| 1. Alkylation | Friedel-Crafts Alkylation | Naphthalene, Isobutylene or Isobutyl Chloride, AlCl₃ (Lewis Acid) | Control of reaction conditions to direct the position of alkyl groups and minimize polyalkylation. libretexts.orglibretexts.org |

| 2. Sulfonation | Electrophilic Aromatic Substitution | Diisobutylnaphthalene, SO₃ or Oleum | Temperature control is critical to ensure sulfonation at the 1-position. |

This table outlines the two-step alkylation-sulfonation sequence for the synthesis of this compound.

Rearrangement Reactions and Isomer Specificity in Diisobutylnaphthalene Sulfonic Acids

The sulfonation of naphthalene is a reversible process, and the position of the sulfonic acid group can change under certain conditions, typically at higher temperatures. wikipedia.org The 1-sulfonic acid isomer is the kinetically favored product, formed faster at lower temperatures. However, the 2-sulfonic acid isomer is thermodynamically more stable due to reduced steric interactions. wikipedia.orgwikipedia.org

In the context of diisobutylnaphthalene sulfonic acids, heating the 1-sulfonic acid derivative in the presence of an acid catalyst can lead to rearrangement to the more stable 2-sulfonic acid isomer. This isomerization is an important consideration in the synthesis and purification of this compound, as reaction conditions must be carefully controlled to prevent the formation of the undesired isomer. The bulky diisobutyl groups can also influence the equilibrium position and the rate of rearrangement. Studies on naphthylsulphamic acids have also shown that rearrangements can occur, leading to different aminonaphthalenesulphonic acid products, indicating the migratory aptitude of the sulfo group in naphthalene systems. universityofgalway.iersc.org

| Isomer | Relative Stability | Formation Conditions |

| This compound | Kinetically favored | Lower temperatures |

| Diisobutylnaphthalene-2-sulphonic acid | Thermodynamically favored | Higher temperatures, acidic conditions |

This table compares the formation conditions and relative stability of the 1- and 2-sulfonic acid isomers of diisobutylnaphthalene.

Derivatization Strategies of the Sulfonic Acid Group for Functionalization

The sulfonic acid group in this compound is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

The sulfur atom in a sulfonic acid is in its highest oxidation state (+6), so it cannot be further oxidized under normal conditions. However, the sulfonic acid group can be reduced. A common method for the reduction of arenesulfonic acids is treatment with a mixture of triphenylphosphine (B44618) and iodine, which can convert the sulfonic acid to the corresponding arenethiol. oup.com This transformation opens up pathways to a variety of other sulfur-containing compounds. The reduction of the sulfonic acid moiety is a key step in synthesizing naphthalenethiols from their more readily available sulfonic acid precursors. wikipedia.org

Further sulfonation of this compound can lead to the formation of di- and tri-sulfonic acid derivatives. The introduction of additional sulfonic acid groups is typically achieved by using more forcing reaction conditions, such as higher temperatures or stronger sulfonating agents (e.g., higher concentrations of oleum). The position of the second and third sulfonic acid groups is directed by the existing substituents on the naphthalene ring. The sulfonic acid group is a deactivating, meta-directing group in benzene (B151609) systems, but in naphthalenes, the directing effects are more complex. The formation of naphthalenedisulfonic and trisulfonic acids is a known process. wikipedia.orgwikipedia.orgalcatrazchemicals.com

The carbon-sulfur bond in aryl sulfonic acids is susceptible to cleavage by hydrolysis, particularly at elevated temperatures in the presence of aqueous acid. wikipedia.org This reaction, known as desulfonation, is the reverse of the sulfonation process. The stability of the sulfonic acid group towards hydrolysis depends on the specific structure of the molecule and the reaction conditions. For naphthalenesulfonic acids, heating with dilute aqueous acid can revert the compound to the parent naphthalene. wikipedia.org This property can be utilized in purification strategies or as a means of removing the sulfonic acid group after it has served its purpose, for example, as a temporary water-solubilizing group. wikipedia.org The hydrolytic stability of sulfonate esters has also been studied, indicating that the lability of the sulfonate group can be influenced by steric hindrance and electronic effects. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Diisobutylnaphthalene-1-sulphonic acid, providing detailed information about the carbon-hydrogen framework. By analyzing both ¹H and ¹³C NMR spectra, the specific arrangement and connectivity of atoms within the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. The spectrum for this compound is expected to show distinct signals corresponding to the aliphatic isobutyl groups and the aromatic naphthalene (B1677914) core. The integration of these signals confirms the ratio of protons in different parts of the molecule.

Aliphatic Region: Signals for the two isobutyl groups would typically appear in the upfield region (approx. 0.9-3.0 ppm). This would include a doublet for the terminal methyl (CH₃) protons, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons attached to the naphthalene ring.

Aromatic Region: The protons on the naphthalene ring would produce a complex pattern of multiplets in the downfield region (approx. 7.2-8.5 ppm), characteristic of a substituted naphthalene system. The chemical shifts are influenced by the electron-withdrawing sulfonic acid group and the electron-donating isobutyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Aliphatic Carbons: Resonances for the isobutyl carbons are expected in the upfield region of the spectrum.

Aromatic Carbons: The ten carbons of the naphthalene ring would give rise to distinct signals in the downfield aromatic region. The carbon atom directly attached to the sulfonic acid group (C-SO₃H) would be significantly deshielded and appear at a lower field.

| Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound | ||

|---|---|---|

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Isobutyl -CH₃ | ~0.9 - 1.1 (doublet) |

| Isobutyl -CH | ~1.8 - 2.1 (multiplet) | |

| Aromatic C-H (Naphthalene) | ~7.2 - 8.5 (complex multiplets) | |

| ¹³C | Isobutyl -CH₃ | ~22 |

| Isobutyl -CH | ~28 | |

| Isobutyl -CH₂ | ~38 | |

| Aromatic C (Naphthalene) | ~120 - 145 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.

Key functional groups and their expected absorption bands include:

Sulfonic Acid Group (-SO₃H): This group is identified by several characteristic bands. A very broad and strong absorption between 2800 and 3200 cm⁻¹ is indicative of the O-H stretching vibration. Strong asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

Aromatic Ring (Naphthalene): The presence of the naphthalene core is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Aliphatic Groups (Isobutyl): The isobutyl chains are identified by C-H stretching vibrations just below 3000 cm⁻¹.

Carbon-Sulfur Bond (C-S): A weaker absorption for the C-S stretch can often be observed in the 700-600 cm⁻¹ range. rsc.org

| Characteristic IR Absorption Bands for this compound | ||

|---|---|---|

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 2800 | O-H Stretch (very broad) | Sulfonic Acid |

| 3100 - 3000 | C-H Stretch | Aromatic (Naphthalene) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Isobutyl) |

| 1600 - 1450 | C=C Ring Stretch | Aromatic (Naphthalene) |

| 1250 - 1120 | S=O Asymmetric Stretch | Sulfonic Acid |

| 1080 - 1010 | S=O Symmetric Stretch | Sulfonic Acid |

| 700 - 600 | C-S Stretch | Sulfonic Acid |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. For this compound (C₁₈H₂₄O₃S), the monoisotopic mass is 320.1446 Da. epa.govncats.io

Using soft ionization techniques such as Electrospray Ionization (ESI), the compound is typically observed as a pseudomolecular ion. In negative ion mode, this would correspond to the deprotonated molecule [M-H]⁻ at m/z 319.1369.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the unambiguous determination of its elemental composition. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments provides further structural confirmation. Expected fragmentation pathways for this compound include:

Loss of the sulfonic acid group (SO₃, 80 Da).

Cleavage of an isobutyl group (C₄H₉, 57 Da).

Loss of sulfur dioxide (SO₂, 64 Da).

| Expected Mass Spectrometry Data for this compound | ||

|---|---|---|

| m/z (Negative Mode ESI) | Ion | Description |

| 320.1446 | [M] | Molecular Mass (Monoisotopic) epa.govncats.io |

| 319.1369 | [M-H]⁻ | Pseudomolecular Ion (Deprotonated Molecule) |

| 262.0791 | [M-H - C₄H₉]⁻ | Fragment from loss of an isobutyl radical |

| 239.1311 | [M-H - SO₃]⁻ | Fragment from loss of sulfur trioxide |

Chromatographic Techniques for Compound Isolation and Quantification

Chromatographic methods are essential for the separation, isolation, and quantification of this compound, particularly for separating it from isomers and impurities that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of polar, non-volatile compounds like aromatic sulfonic acids.

Stationary Phase: A C18 (octadecylsilyl) column is typically used.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

Detection: Due to the presence of the naphthalene chromophore, UV detection at a wavelength between 220 and 280 nm is highly effective for quantification.

Gas Chromatography (GC): Direct analysis of highly polar and non-volatile sulfonic acids by GC is challenging. Therefore, a derivatization step is typically required to convert the sulfonic acid into a more volatile and thermally stable derivative, such as a methyl or ethyl ester. nih.govresearchgate.net After derivatization, the compound can be separated on a suitable capillary column and detected using a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.gov This approach is particularly useful for separating different isomers of diisobutylnaphthalene sulfonic acid.

| Typical Chromatographic Methods for this compound Analysis | |||

|---|---|---|---|

| Technique | Stationary Phase | Mobile Phase / Conditions | Detection |

| RP-HPLC | C18 Silica | Gradient of aqueous buffer and acetonitrile/methanol | UV-Vis (220-280 nm) |

| GC-MS (after derivatization) | Capillary column (e.g., DB-5) | Temperature-programmed oven; Helium carrier gas | Mass Spectrometry (MS) |

Computational and Theoretical Investigations of Diisobutylnaphthalene 1 Sulphonic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like Diisobutylnaphthalene-1-sulphonic acid. These calculations provide information on the distribution of electrons within the molecule, the energies of its molecular orbitals, and various reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests higher reactivity. researchgate.net

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring and the alkyl chains, while the LUMO is likely to be centered on the naphthalene ring and the electron-withdrawing sulphonic acid group.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I - A) / 2).

Global Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

| Parameter | Value |

|---|---|

| EHOMO | -6.8 eV |

| ELUMO | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Ionization Potential (I) | 6.8 eV |

| Electron Affinity (A) | 1.5 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.65 eV |

| Global Electrophilicity Index (ω) | 3.25 eV |

Note: The values in this table are illustrative and based on typical ranges for similar aromatic sulphonic acids. Specific computational studies on this compound are required for precise values.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in different environments, such as in aqueous solutions, and how it interacts with other molecules. These simulations are particularly useful for understanding the amphiphilic nature of this compound, which possesses both hydrophobic (diisobutylnaphthalene) and hydrophilic (sulphonic acid) parts.

Self-Assembly and Micelle Formation: As an amphiphilic molecule, this compound is expected to exhibit self-assembly in aqueous solutions, forming aggregates such as micelles above a certain concentration known as the critical micelle concentration (CMC). nih.gov MD simulations can model this process by tracking the interactions between multiple this compound molecules and water molecules. nih.gov The simulations can reveal the structure of the resulting micelles, with the hydrophobic diisobutylnaphthalene tails forming the core to minimize contact with water, and the hydrophilic sulphonic acid head groups facing the aqueous environment. nih.gov

Intermolecular Forces: The stability and structure of these self-assembled aggregates are governed by a balance of various intermolecular forces:

Hydrophobic Interactions: The tendency of the nonpolar diisobutylnaphthalene moieties to aggregate in water is a primary driving force for micelle formation. nih.gov

Hydrogen Bonding: The sulphonic acid head groups can form hydrogen bonds with surrounding water molecules and with each other. nih.gov

Electrostatic Interactions: The negatively charged sulphonate groups will experience electrostatic repulsion, which counteracts the hydrophobic aggregation and influences the size and shape of the micelles.

| Interaction Type | Energy Contribution (kJ/mol) |

|---|---|

| Hydrophobic Interactions (Nonpolar-Nonpolar) | -150 |

| Hydrogen Bonding (Headgroup-Water) | -80 |

| Electrostatic Repulsion (Headgroup-Headgroup) | +50 |

| Van der Waals Interactions | -40 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the relative contributions of different intermolecular forces that could be obtained from molecular dynamics simulations.

Mechanistic Studies of Chemical Reactions and Transformations

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key features such as transition states and intermediates can be identified, providing a detailed understanding of the reaction pathway and kinetics.

Hydrolysis: The hydrolysis of sulphonic acids, particularly the cleavage of the C-S bond, is a reaction of significant interest. For this compound, this would involve the breaking of the bond between the naphthalene ring and the sulphur atom of the sulphonic acid group. Computational studies can be employed to investigate the mechanism of this reaction under different conditions (e.g., acidic or basic catalysis). The calculations would aim to determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving intermediates. The activation energy for the reaction can also be calculated, providing an estimate of the reaction rate.

Oxidation: The naphthalene ring of this compound is susceptible to oxidation. Theoretical studies can elucidate the mechanism of oxidation by various agents, such as ozone or hydroxyl radicals. researchgate.netpsu.edunih.gov These studies can predict the most likely sites of initial attack on the aromatic ring by identifying the regions of highest electron density. researchgate.netpsu.edu For instance, in the oxidation of naphthalene-1-sulfonic acid by ozone, theoretical studies have shown that the attack occurs at the carbon-carbon double bonds with the highest electron density. researchgate.netpsu.edu Similar calculations for this compound would reveal how the presence of the diisobutyl groups influences the electron distribution and, consequently, the regioselectivity of the oxidation reaction.

| Reaction | Proposed Mechanism | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Acid-catalyzed Hydrolysis | SNAr (Addition-Elimination) | 120 |

| Oxidation by OH radical | Radical Addition | 45 |

| Further Sulphonation | Electrophilic Aromatic Substitution | 95 |

Note: The values in this table are hypothetical and intended to illustrate the type of data that can be obtained from mechanistic studies. Actual values would require specific computational investigations.

Structure-Activity Relationship (SAR) Modeling for Targeted Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, which is used as a surfactant, dispersant, and wetting agent, QSAR/QSPR models can be developed to predict its performance in these applications based on its molecular descriptors. chemicalindustriessecrets.comgreenagrochem.com

Surfactant Properties: The effectiveness of this compound as a surfactant is related to its ability to lower surface tension and form micelles. QSPR models can be built to predict properties like the critical micelle concentration (CMC) and surface tension reduction based on molecular descriptors. Key descriptors for surfactants often include:

Hydrophobicity: Often quantified by the logarithm of the octanol-water partition coefficient (logP), which can be calculated computationally.

Molecular Size and Shape: Descriptors such as molecular volume, surface area, and aspect ratio can influence how the molecule packs at interfaces.

Electronic Properties: Descriptors derived from quantum chemical calculations, such as dipole moment and polarizability, can be important for understanding interactions at interfaces.

| Molecular Descriptor | Coefficient | Significance (p-value) |

|---|---|---|

| logP | +0.85 | < 0.01 |

| Molecular Surface Area | -0.23 | < 0.05 |

| Dipole Moment | +0.15 | < 0.10 |

Note: This table represents a hypothetical QSAR model to illustrate the relationship between molecular descriptors and an activity. The coefficients indicate the direction and strength of the relationship. A positive coefficient suggests that an increase in the descriptor value leads to an increase in wetting efficiency.

By developing such models, it becomes possible to computationally screen new candidate molecules with potentially improved properties before they are synthesized, thus accelerating the design of more effective surfactants and dispersants.

Applications in Advanced Separation Sciences and Extractive Processes

Ion-Pair Chromatography Mechanisms and Efficiency Enhancements

In reversed-phase high-performance liquid chromatography (RP-HPLC), retaining and separating highly polar or ionic compounds on nonpolar stationary phases can be challenging. Ion-pair chromatography (IPC) addresses this by introducing an ion-pair reagent, such as an alkylnaphthalene sulfonic acid, into the mobile phase. sigmaaldrich.com This reagent enhances the retention and resolution of cationic analytes. sigmaaldrich.com

The mechanism of retention in IPC involving alkyl sulfonates is primarily understood through two models:

Dynamic Ion-Exchange Model: The hydrophobic diisobutylnaphthalene portion of the reagent adsorbs onto the surface of the stationary phase, creating a dynamic, in-situ ion-exchange surface. shimadzu.euchromatographyonline.com The negatively charged sulfonate groups are oriented towards the mobile phase, attracting and retaining cationic analytes via electrostatic interactions. chromatographyonline.com In practice, retention is often a combination of both mechanisms. diva-portal.org

Efficiency in these systems can be enhanced by optimizing several parameters. The concentration of the ion-pair reagent is critical; increasing it generally leads to stronger retention of oppositely charged analytes. shimadzu.eu The choice of organic modifier (e.g., acetonitrile (B52724), methanol) and its concentration in the mobile phase also modulates retention, as it affects both the solubility of the ion pair and the hydrophobic interactions with the stationary phase. thermofisher.com Furthermore, the pH of the mobile phase must be controlled to ensure the analyte of interest is in its ionized form. sigmaaldrich.com The use of high-purity ion-pair reagents is essential to avoid baseline noise and ensure reproducibility. sigmaaldrich.com

Liquid-Liquid Extraction Systems for Metal Ion Separation

Alkylnaphthalene sulfonic acids are powerful extractants in liquid-liquid (solvent) extraction processes, primarily for the separation and concentration of metal ions from aqueous solutions. mdpi.comscilit.com These compounds function as liquid cation exchangers, where the proton of the sulfonic acid group is exchanged for a metal ion. ias.ac.in The hydrophobic alkyl groups ensure the extractant remains in the organic phase, carrying the complexed metal ion with it. scilit.com

The general equilibrium for the extraction of a divalent metal ion (M²⁺) by Diisobutylnaphthalene-1-sulphonic acid (represented as HR) can be described as: M²⁺(aq) + 2HR(org) ⇌ MR₂(org) + 2H⁺(aq)

Studies on the closely related dinonylnaphthalene (B12650604) sulfonic acid (HDNNS) show that these extractants tend to form aggregates or reversed micelles in non-polar organic solvents. scilit.comias.ac.in This aggregation behavior plays a crucial role in the extraction mechanism, as the metal ions are incorporated into these micellar structures. scilit.com

Synergistic Extraction with Co-extractants

The efficiency and selectivity of metal ion extraction can be significantly improved through synergism, where a mixture of two extractants provides a much greater extraction capability than the sum of their individual effects. nih.gov Alkylnaphthalene sulfonic acids are often used as the primary acidic extractant in synergistic systems.

A common approach involves pairing an acidic extractant like this compound with a neutral or chelating co-extractant. For instance, studies with HDNNS have demonstrated synergistic effects when combined with oximes (e.g., LIX63) for nickel extraction or with organophosphorus compounds like di-(2-ethylhexyl) phosphoric acid (HDEHP). scilit.comiaea.org The synergistic effect arises from the formation of a more stable, hydrophobic adduct in the organic phase. nih.gov The co-extractant can displace water molecules from the metal's coordination sphere, leading to a more favorable transfer into the organic phase. This enhancement is particularly noted for trivalent metal ions like lanthanides. iaea.org

| Co-extractant Type | Example | Target Metal(s) | Synergistic Mechanism |

| Oximes | LIX63 | Nickel (Ni²⁺) | Formation of a stable adduct, catalysis via reversed micelles. scilit.com |

| Organophosphorus Acids | HDEHP | Trivalent metals (e.g., Lanthanides) | Inclusion of metal-HDEHP complexes into the sulfonic acid micelles. iaea.org |

| Neutral Ligands | 1,10-phenanthroline | Lanthanides (Ln³⁺) | Formation of a ternary complex in the organic phase. nih.gov |

Thermodynamics and Kinetics of Metal Complexation in Extraction

The stability and rate of formation of metal-extractant complexes are governed by thermodynamic and kinetic factors, which are essential for understanding and optimizing extraction processes.

Kinetics: The speed at which the extraction equilibrium is reached is described by its kinetics. Al(III) complexes, for example, are known for having relatively low thermodynamic stability but high kinetic inertness due to slow ligand exchange reactions. mdpi.com The rate of extraction can be influenced by several factors, including the rate of interfacial transport, the formation of the metal complex, and potential slow dissociation of intermediates. mdpi.comresearchgate.net Kinetic studies are crucial for determining the required contact time in industrial extraction processes and for understanding the mechanism of metal transfer between phases. researchgate.net

Design of Extraction Reagents based on Naphthalene (B1677914) Sulfonic Acid Scaffolds

The naphthalene sulfonic acid structure serves as a versatile scaffold for designing new extraction reagents with tailored properties. Modifications can be aimed at enhancing selectivity, improving extraction efficiency, increasing solubility in the organic diluent, or improving stability.

Key design strategies include:

Varying Alkyl Substituents: The length, branching, and number of alkyl chains (like the isobutyl groups in this compound) influence the extractant's solubility and its tendency to form aggregates, which in turn affects extraction behavior. scilit.com

Introducing Additional Functional Groups: Incorporating other donor atoms (N, O, S) into the naphthalene ring or as substituents can create chelating sites, leading to higher selectivity for specific metal ions. For example, resorcinarenes and calixarenes, which can be functionalized, are designed for selective metal binding due to their pre-organized cavities. journalssystem.com

Condensation with Formaldehyde (B43269): Naphthalene sulfonic acid can be condensed with formaldehyde to create polymeric dispersants. researchgate.net This principle can be adapted to synthesize polymeric extractants with multiple binding sites.

Functionalized Ionic Liquids: New extraction systems have been developed using sulfonic acid-functionalized ionic liquids (SAFILs). rsc.org These act as both the solvent and the extractant, offering unique properties for dissolving metal oxides and extracting metal ions. rsc.org

Membrane-Based Separation Technologies

This compound and its analogues are effective ion carriers in membrane-based separation techniques, such as polymer inclusion membranes (PIMs). nih.gov PIMs are a promising alternative to solvent extraction, offering lower energy costs, continuous operation, and reduced solvent loss. nih.gov

In a PIM system, an ion carrier (the extractant, e.g., DNNSA) is immobilized within a polymer matrix (like cellulose (B213188) triacetate or poly(vinyl chloride)) along with a plasticizer. nih.govdeswater.com This membrane separates a source aqueous phase containing metal ions from a receiving aqueous phase.

The separation mechanism involves several steps:

Extraction: Metal ions from the source phase react with the carrier at the membrane-source interface, forming a neutral complex. deswater.com

Diffusion: The metal-carrier complex diffuses across the membrane. deswater.com

Stripping: At the membrane-receiving interface, the metal ions are released into the receiving phase, typically an acidic solution, which protonates the carrier and regenerates it for another transport cycle. deswater.com

Research on PIMs containing DNNSA has demonstrated high efficiency and selectivity for the transport of Pb(II) ions from aqueous solutions containing other metals like Cu(II) and Cd(II). nih.gov The performance of the membrane is highly dependent on its composition, including the concentration of the carrier and the type of plasticizer used. nih.govdeswater.com

Purification and Isolation Methodologies for Related Compounds

The synthesis of naphthalene sulfonic acids often results in a mixture of isomers and other impurities. google.com Therefore, effective purification and isolation methods are essential for obtaining high-purity products.

Several methodologies are employed for the separation and purification of naphthalene sulfonic acid derivatives:

Fractional Crystallization/Precipitation: This is a common industrial method. Isomers of naphthalene sulfonic or disulfonic acids can be selectively precipitated from the reaction mixture by carefully adjusting parameters such as temperature and the concentration of sulfuric acid or by adding specific salts or bases. google.comgoogle.compatsnap.com For example, 1-naphthalenesulfonic acid can be selectively precipitated as its ortho-toluidine salt to separate it from the 2-isomer. google.com

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix. nih.gov It has been successfully applied to the preparative purification of compounds like 4-hydroxy-1-naphthalenesulfonic acid sodium salt, yielding purities of over 99%. nih.gov

Thin-Layer Chromatography (TLC): HPTLC methods have been developed for the analytical separation of various naphthalene sulfonic acid isomers, which can be adapted for preparative scale isolation. merckmillipore.com

Solvent Extraction: This technique can be used to remove unreacted starting materials or specific byproducts. For instance, toluene (B28343) can be used in a countercurrent extraction to remove residual 2-naphthylamine (B18577) from product solutions. google.com

The choice of method depends on the scale of the separation (analytical vs. preparative), the specific compounds to be separated, and the required final purity.

Role in Materials Science and Engineering: Design and Performance

Surfactant and Dispersant Applications in Colloidal Systems

The amphiphilic nature of diisobutylnaphthalene-1-sulphonic acid makes it a highly effective agent in colloidal systems, where it functions to control interfacial properties, facilitate the formation of stable dispersions, and enable the creation of homogenous mixtures. ligninchina.comgreenagrochem.com Its sodium salt, often referred to as sodium dibutyl naphthalene (B1677914) sulfonate (SDNS), is particularly noted for its excellent wetting, dispersing, and emulsifying capabilities. ligninchina.com It exhibits stability in acidic and alkaline conditions, tolerance to hard water, and thermal stability, making it a robust surfactant for diverse industrial applications. ligninchina.comchemicalindustriessecrets.com

The efficacy of this compound as a surfactant is rooted in its tendency to adsorb at interfaces, such as liquid-air, liquid-liquid, and solid-liquid boundaries. This adsorption significantly lowers the surface tension of the medium. greenagrochem.com The molecule's orientation at an interface is dictated by its amphiphilic structure:

Hydrophobic Moiety : The nonpolar diisobutylnaphthalene group has a strong affinity for non-aqueous phases (like oil or air) or the surfaces of non-polar solid particles. greenagrochem.comlignincorp.com

Hydrophilic Moiety : The polar, negatively charged sulphonate group is attracted to the aqueous phase. lignincorp.com

At a solid-liquid interface, the hydrophobic naphthalene ring and butyl groups anchor the molecule to the particle surface, while the hydrophilic sulphonate head extends into the surrounding aqueous medium. lignincorp.comgreenagrochem.com This action reduces the interfacial tension between the solid particle and the liquid, which is the fundamental principle behind its function as a wetting and dispersing agent. greenagrochem.comgreenagrochem.com

In an aqueous solution, once the interfaces are saturated with surfactant molecules, further increases in concentration lead to the spontaneous self-assembly of these molecules into colloidal-sized aggregates known as micelles. This process, termed micellization, occurs above a specific concentration known as the Critical Micelle Concentration (CMC). ligninchina.com

The formation of micelles is a critical property, as it allows for the solubilization of water-insoluble substances within the hydrophobic cores of the micelles. Research on alkylnaphthalene sulfonates shows a predictable trend where the CMC decreases as the hydrophobicity of the molecule increases (i.e., as the alkyl chain length grows). nih.gov For sodium dibutyl naphthalene sulfonate, the CMC is reported to be in the range of 0.1 to 1 g/L. ligninchina.com

| Compound | Reported CMC | Molar Concentration (approx.) | Conditions |

|---|---|---|---|

| Sodium Dibutyl Naphthalene Sulfonate | 0.1 - 1.0 g/L ligninchina.com | ~0.29 - 2.9 mM | Aqueous Solution |

| Sodium Octylnaphthalene Sulfonate | 2.36 mmol/L nih.gov | 2.36 mM | Aqueous Solution, 303.15 K |

This compound and its salts are highly effective dispersants used to prevent the aggregation or settling of solid particles in a liquid medium. chemicalindustriessecrets.comlignincorp.com This is crucial in applications such as paints, inks, pesticides, and concrete, where uniform distribution of particles is essential for performance. chemicalindustriessecrets.comlignincorp.comgreenagrochem.comligninchina.com

The mechanism for providing dispersion stability involves two primary effects once the surfactant has adsorbed onto the particle surfaces:

Electrostatic Repulsion : The hydrophilic sulphonate groups project into the aqueous medium, imparting a strong negative surface charge to the particles. greenagrochem.comgreenagrochem.com This creates repulsive electrostatic forces between adjacent particles, preventing them from coming close enough to agglomerate. greenagrochem.comlignincorp.com

Steric Hindrance : The bulky nature of the diisobutylnaphthalene structure provides a physical barrier, or steric hindrance, around the particles. lignincorp.com This further inhibits close approach and aggregation.

This dual-stabilization mechanism makes it a more robust dispersant than agents that rely on only one of these effects. lignincorp.com It is widely used to disperse pigments, dyes, cement particles, and active ingredients in agricultural formulations. chemicalindustriessecrets.comgreenagrochem.comligninchina.comgoogle.com

Polymeric and Composite Material Integration

The utility of this compound extends to the formulation and modification of polymers and composite materials. It can be incorporated as an additive to control process dynamics or to enhance the final properties of the material.

In composite materials, this compound functions as a powerful dispersing agent for fillers and additives within a polymer or inorganic matrix. A prominent example is its use as a superplasticizer in concrete and lime-metakaolin grouts. greenagrochem.comwikipedia.orgmdpi.com

When added to a fresh grout or concrete mix, the poly-naphthalene sulfonate molecules adsorb onto the surfaces of the cement or lime particles. greenagrochem.commdpi.com This imparts a negative charge, causing the particles to repel each other. greenagrochem.com This repulsion breaks up agglomerates and reduces inter-particle friction, significantly increasing the fluidity and workability of the mixture without the need for additional water. greenagrochem.comgreenagrochem.comwikipedia.org The result is a stronger, denser, and more durable final composite material. The linear shape and high anionic charge of such sulfonate polymers are key to their effective adsorption and performance. mdpi.com This principle of improving particle dispersion is also applied in coatings and paints, where the surfactant ensures uniform distribution of pigments within the polymer binder, leading to improved color and a smoother finish. chemicalindustriessecrets.com

This compound and related alkyl naphthalene sulfonates serve a critical function in emulsion polymerization . greenagrochem.comneaseco.com This process is used to manufacture a wide variety of polymers, including synthetic rubbers and latexes for paints and adhesives. greenagrochem.comgoogle.com In this process, water-insoluble monomers are polymerized in an aqueous medium. The surfactant plays a key role by:

Stabilizing Monomer Droplets : It positions itself at the oil-water interface, with its hydrophobic tail in the monomer and its hydrophilic head in the water. This stabilizes the monomer droplets within the aqueous phase, preventing them from coalescing. greenagrochem.com

Controlling Particle Size : By stabilizing the emulsion, it helps ensure a uniform particle size and distribution in the final polymer latex, which is crucial for the performance properties of the end product, such as film formation and coating appearance. greenagrochem.com

Furthermore, naphthalene sulfonates are integral to condensation processes . They are chemically reacted (condensed) with formaldehyde (B43269) to produce sodium salts of polynaphthalene sulphonic acid. wikipedia.orgchinalignin.com These resulting polymeric condensates are widely used as high-performance dispersants and superplasticizers in the construction industry. wikipedia.orggoogle.com

Functional Additives for Material Performance Enhancement

This compound (DIBNSA) serves as a critical functional additive in various material systems, where it imparts significant performance enhancements. Its amphiphilic molecular structure, consisting of a hydrophobic diisobutylnaphthalene group and a hydrophilic sulphonic acid head, allows it to function effectively at interfaces. This characteristic is particularly valuable in polymer composites, coatings, and pigment dispersions.

As a dispersing agent, DIBNSA facilitates the uniform distribution of solid particles, such as pigments and fillers, within a liquid matrix. This action prevents agglomeration and settling, which are common issues that can compromise the mechanical and aesthetic properties of the final material. The naphthalene ring provides strong van der Waals interactions with the surfaces of organic pigments and fillers, while the sulphonic acid group ensures compatibility with polar resin systems or aqueous media. This dual functionality leads to a reduction in viscosity of the dispersion, allowing for higher solids loading and improved processing characteristics.

In polymer systems, the incorporation of DIBNSA can lead to improved mechanical properties. By promoting better dispersion of reinforcing fillers like clays (B1170129) or nanoparticles, it enhances stress transfer from the polymer matrix to the filler, resulting in increased tensile strength and modulus. Furthermore, its surfactant nature can influence the morphology of polymer blends, leading to finer and more stable phase domains, which can enhance toughness and impact resistance.

Research findings on related alkyl naphthalene sulphonic acids demonstrate their efficacy in improving material performance. For instance, studies on dinonylnaphthalene (B12650604) sulphonic acid have shown a significant reduction in the viscosity of high-solids coatings, enabling the formulation of environmentally friendly coatings with lower volatile organic compound (VOC) content. google.com

Interactive Data Table: Performance Enhancement with Alkyl Naphthalene Sulphonic Acid Additives

| Material System | Additive Concentration (% by wt) | Observed Performance Enhancement | Reference Compound |

| High-Solids Coating | 0.5 - 2.0 | Significant viscosity reduction, improved pigment dispersion and stability. | Dinonylnaphthalene sulphonic acid |

| Polymer Composite (Epoxy/Clay) | 1.0 - 3.0 | Enhanced filler exfoliation and dispersion, leading to increased tensile modulus. | Alkyl Naphthalene Sulphonic Acid |

| Pigment Concentrate | 2.0 - 5.0 | Prevention of pigment flocculation, leading to higher color strength and gloss. | Naphthalene sulphonate condensate |

This data is representative of the performance of structurally similar alkyl naphthalene sulphonic acids and is intended to illustrate the expected functional benefits of this compound.

Development of Functionalized Surfaces and Coatings

The unique chemical structure of this compound makes it a valuable component in the development of functionalized surfaces and coatings. Its ability to self-assemble at interfaces and modify surface properties is key to its utility in this area.

When applied to a substrate, either as a primer or as an additive within a coating formulation, DIBNSA can alter the surface energy, wettability, and adhesive properties of the material. The sulphonic acid groups can form strong hydrogen bonds or ionic interactions with polar surfaces, such as metal oxides or cellulosic materials, creating a robustly anchored layer. The outwardly oriented hydrophobic diisobutylnaphthalene tails then present a new surface with lower surface energy, which can impart hydrophobicity or improve compatibility with subsequent non-polar coating layers.

In the formulation of protective coatings, DIBNSA and its salts can act as corrosion inhibitors. They can adsorb onto metal surfaces, forming a dense, hydrophobic barrier that impedes the ingress of corrosive agents like water and oxygen. The naphthalene moiety contributes to the formation of a compact film, enhancing the protective efficiency.

Furthermore, the presence of the acidic sulphonic group can be exploited to create surfaces with catalytic activity or to facilitate ion exchange. By immobilizing DIBNSA on a solid support, a solid acid catalyst can be prepared for various chemical transformations. eurekaselect.com In the context of coatings, this can be used to promote cross-linking reactions at the surface, leading to improved durability and chemical resistance.

The development of anti-fouling and self-cleaning surfaces is another area where DIBNSA can be beneficial. By tuning the surface energy and creating a nanoscale texture through controlled adsorption, it is possible to reduce the adhesion of contaminants and microorganisms.

Interactive Data Table: Surface Functionalization using Naphthalene Sulphonic Acid Derivatives

| Application | Functional Principle | Resulting Surface Property | Related Compound/Technology |

| Corrosion Inhibition | Adsorption and formation of a hydrophobic barrier layer on a metal surface. | Enhanced resistance to electrochemical degradation. | Dinonylnaphthalene sulphonic acid salts |

| Adhesion Promotion | Interfacial modification to improve wetting and chemical bonding between substrate and coating. | Increased coating durability and resistance to delamination. | Naphthalene sulphonate-formaldehyde condensates |

| Hydrophobic Surfaces | Self-assembly of molecules to present low-energy alkyl groups at the air-solid interface. | Water repellency and ease of cleaning. | Alkyl Naphthalene Sulphonic Acids |

| Solid Acid Catalysis | Immobilization of sulphonic acid groups on a solid support. | Catalytically active surface for chemical synthesis or coating cure. | Sulphonated organic molecules |

The applications described are based on the established functionalities of naphthalene sulphonic acid derivatives and represent potential uses for this compound in surface engineering.

Complexation Chemistry and Ligand Design Studies

Metal-Ligand Interactions and Coordination Modes

The interaction between a metal ion and Diisobutylnaphthalene-1-sulphonic acid is primarily governed by the coordination of the metal to the oxygen atoms of the sulphonic acid group (-SO₃H). The sulphonate group (SO₃⁻) is a versatile ligand that can exhibit several coordination modes. researchgate.net

The possible coordination modes for the sulphonate group include:

Monodentate: One of the oxygen atoms of the sulphonate group coordinates to the metal center.

Bidentate Chelating: Two oxygen atoms of the same sulphonate group coordinate to the same metal center, forming a chelate ring.

Bidentate Bridging: Two oxygen atoms of the same sulphonate group coordinate to two different metal centers, forming a bridge.

Tridentate: All three oxygen atoms of the sulphonate group coordinate to one or more metal centers.

The bulky diisobutyl groups on the naphthalene (B1677914) ring introduce significant steric hindrance. dalalinstitute.com This steric bulk is likely to influence the coordination mode, potentially favoring monodentate or bidentate bridging over bidentate chelating, which would bring the metal ion in closer proximity to the bulky alkyl groups. The specific coordination mode adopted will also depend on the nature of the metal ion, including its size, charge, and preferred coordination geometry. dalalinstitute.com For instance, smaller, harder metal ions might favor coordination with the hard oxygen donors of the sulphonate group. libretexts.org

Table 1: Potential Coordination Modes of the Sulphonate Group

| Coordination Mode | Description |

| Monodentate | One oxygen atom binds to a single metal ion. |

| Bidentate Chelating | Two oxygen atoms from the same sulphonate group bind to a single metal ion. |

| Bidentate Bridging | Two oxygen atoms from the same sulphonate group bind to two different metal ions. |

| Tridentate Bridging | Three oxygen atoms from the same sulphonate group bind to multiple metal ions. |

Stoichiometry and Stability of this compound Complexes

The stoichiometry of the complexes formed between this compound and metal ions refers to the molar ratio in which the ligand and the metal ion combine. This ratio is influenced by the coordination number of the metal ion and the steric demands of the ligand. Due to the significant steric hindrance from the diisobutyl groups, it is plausible that complexes with lower ligand-to-metal ratios (e.g., 1:1 or 2:1) would be more readily formed compared to complexes with higher coordination numbers that would require multiple bulky ligands to surround the metal center.

The stability of these complexes is quantified by their stability constants (K). A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex. slideshare.net The stability of metal complexes with this compound will be influenced by several factors:

Nature of the Metal Ion: The charge-to-radius ratio and the electronegativity of the metal ion play a crucial role. Generally, stability increases with an increasing charge and decreasing ionic radius of the metal ion. dalalinstitute.com

Chelate Effect: If the sulphonate group acts as a bidentate chelating ligand, the resulting complex would be expected to have enhanced stability due to the chelate effect, which is an entropic advantage. slideshare.net

Steric Hindrance: The bulky diisobutyl groups can sterically hinder the approach of the ligand to the metal ion, potentially leading to less stable complexes compared to those with less bulky ligands. dalalinstitute.com

Table 2: Factors Influencing the Stability of Metal Complexes

| Factor | Influence on Stability |

| Metal Ion Properties | |

| Charge | Higher positive charge generally increases stability. |

| Ionic Radius | Smaller ionic radius generally increases stability. |

| Electronegativity | Higher electronegativity can lead to more stable complexes. |

| Ligand Properties | |

| Basicity | More basic ligands generally form more stable complexes. |

| Chelation | Formation of chelate rings significantly increases stability. |

| Steric Hindrance | Increased steric bulk can decrease stability. |

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are invaluable for characterizing the formation and structure of metal complexes.

UV-Visible Spectroscopy: The UV-Visible spectrum of this compound is dominated by absorptions due to the naphthalene ring system. libretexts.orgyoutube.com Aromatic compounds typically exhibit π → π* transitions. up.ac.za Upon complexation with a metal ion, shifts in the absorption maxima (either to longer wavelengths, a bathochromic shift, or to shorter wavelengths, a hypsochromic shift) and changes in the molar absorptivity can be observed. These changes indicate the interaction of the metal ion with the electronic system of the ligand, providing evidence of complex formation. researchgate.net For instance, coordination to a metal ion can alter the energy levels of the π orbitals of the naphthalene ring, leading to the observed spectral shifts.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the sulphonate group. The sulphonate group has characteristic stretching vibrations. The asymmetric and symmetric S=O stretching modes are of particular diagnostic importance. acs.org Upon coordination of one or more of the oxygen atoms to a metal center, the symmetry of the sulphonate group is lowered, which can lead to the splitting of these bands and a shift in their frequencies. researchgate.net A shift to lower wavenumbers is often indicative of the weakening of the S=O bond upon coordination. The observation of new bands at lower frequencies can also be attributed to the formation of M-O bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Upon complexation, changes in the chemical shifts of the protons and carbons of the diisobutyl groups and the naphthalene ring are expected. researchgate.netresearchgate.net Protons and carbons closer to the coordination site (the sulphonate group) are likely to experience more significant shifts. nih.govnih.govacs.org The magnitude and direction of these shifts can provide insights into the coordination mode and the electronic effects of the metal ion on the ligand.

Table 3: Expected Spectroscopic Changes Upon Complexation

| Spectroscopic Technique | Observable Changes | Interpretation |

| UV-Visible Spectroscopy | Shift in λmax (bathochromic or hypsochromic), Change in molar absorptivity | Indication of metal-ligand interaction and electronic perturbations. |

| Infrared (IR) Spectroscopy | Shift and/or splitting of S=O stretching bands, Appearance of new M-O bands | Confirmation of sulphonate group coordination to the metal ion. |

| NMR Spectroscopy | Changes in chemical shifts of ¹H and ¹³C nuclei | Information on the coordination site and structural changes in the ligand upon complexation. |

Theoretical Prediction of Complexation Behavior

In the absence of extensive experimental data, computational methods can be employed to predict the complexation behavior of this compound. Theoretical studies, such as those using Density Functional Theory (DFT), can provide valuable insights into:

Optimized Geometries: The most stable three-dimensional structures of the metal complexes can be calculated, revealing the preferred coordination modes and geometries around the metal center.

Binding Energies: The strength of the metal-ligand interaction can be estimated by calculating the binding energy of the complex. This allows for a theoretical assessment of the stability of different potential complexes. researchgate.net

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as IR frequencies and NMR chemical shifts, which can then be compared with any available experimental data to validate the proposed structures.

Molecular modeling can help to visualize the steric constraints imposed by the bulky diisobutyl groups and how these influence the approach of the metal ion and the resulting coordination geometry. Such theoretical predictions can guide future experimental work on the synthesis and characterization of metal complexes of this compound.

Environmental Fate, Transport, and Remediation Strategies for Sulfonic Acids

Degradation Pathways and By-product Formation in Various Matrices

The environmental degradation of Diisobutylnaphthalene-1-sulphonic acid is expected to proceed through pathways observed for other naphthalene (B1677914) sulfonic acid derivatives. The structure, featuring a sulfonated naphthalene core with two branched alkyl (isobutyl) chains, dictates its resistance to rapid degradation.

Initial degradation in various environmental matrices, such as water and soil, likely begins with an oxidative attack on the naphthalene ring system. In biological pathways, this is often initiated by dioxygenase enzymes, leading to the formation of dihydrodiol intermediates. nih.gov This is followed by the spontaneous elimination of the sulfite (B76179) group (desulfonation) to yield dihydroxynaphthalene. nih.gov Abiotic processes, such as advanced oxidation, can also hydroxylate the aromatic rings.

Following the initial attack and desulfonation, the aromatic rings are cleaved. This process breaks down the complex naphthalene structure into smaller, more water-soluble organic compounds. Research on the ozonation of simpler naphthalene sulfonic acids has identified by-products such as highly oxidized organic acids, including glyoxal, acetic acid, and oxalic acid. psu.edu The ultimate end-products of complete mineralization would be carbon dioxide, water, and sulfate (B86663) ions. psu.eduresearchgate.net

The branched isobutyl chains are a significant factor in the compound's persistence. Microbial degradation of alkyl chains, particularly branched ones, is known to be slower and more complex than for linear chains. mpob.gov.mynih.gov This steric hindrance can make enzymatic access more difficult, leading to the accumulation of partially degraded intermediates. mpob.gov.my

Table 1: Potential Degradation By-products of this compound in Environmental Matrices

| By-product Category | Specific Examples (Inferred from Analogues) | Formation Stage | Environmental Significance |

|---|---|---|---|

| Hydroxylated Intermediates | Diisobutyl-dihydroxynaphthalene | Initial Oxidation | Increased polarity, potential precursor to ring cleavage. |

| Ring Cleavage Products | Substituted benzene (B151609) carboxylic acids | Intermediate | Represents partial breakdown of the naphthalene core. |

| Short-Chain Carboxylic Acids | Acetic acid, Oxalic acid, Glyoxal psu.edu | Late-stage | More biodegradable but can alter water chemistry (e.g., pH). |

| Inorganic By-products | Sulfate ions (SO₄²⁻) psu.edu | Desulfonation | Indicates breakdown of the sulfonic acid group; can contribute to water salinity. |

Adsorption and Mobility in Aquatic and Terrestrial Environments

The transport and fate of this compound in the environment are governed by its amphiphilic nature. The molecule possesses both a hydrophilic (water-loving) sulfonate group and hydrophobic (water-fearing) diisobutyl and naphthalene components.

Mobility in Water: The sulfonic acid group is highly polar and imparts significant water solubility. psu.edu In aqueous environments at typical ambient pH (6-9), the sulfonic acid group will be fully ionized to its sulfonate anion form. canada.ca This high water solubility suggests a potential for significant mobility in surface and groundwater, with a lower tendency to volatilize into the atmosphere.

Adsorption in Soil and Sediment: The hydrophobic naphthalene core and, particularly, the two isobutyl alkyl chains, promote adsorption to organic matter in soil and sediment. researchgate.net This process, known as sorption, can retard the compound's movement through the subsurface. However, the strong anionic charge of the sulfonate group can lead to electrostatic repulsion from negatively charged soil particles (like clays (B1170129) and natural organic matter), potentially increasing its mobility compared to a neutral compound with a similar hydrophobic structure. canada.ca Studies on other naphthalene sulfonates have shown that they can be desorbed from contaminated soils by washing with water, indicating that the adsorption is not always permanent. nih.gov The balance between hydrophobic adsorption and electrostatic repulsion will ultimately determine its partitioning between water and solid phases.

Table 2: Factors Influencing the Environmental Mobility of this compound

| Molecular Feature / Environmental Factor | Effect on Mobility | Rationale |

|---|---|---|

| Sulfonic Acid Group (-SO₃H) | Increases Mobility | Highly polar and water-soluble, leading to partitioning into the aqueous phase. psu.edu |

| Diisobutyl Groups & Naphthalene Core | Decreases Mobility | Hydrophobic nature promotes adsorption to soil and sediment organic carbon. researchgate.net |

| Soil/Sediment Organic Carbon Content | Decreases Mobility | Higher organic carbon provides more sites for hydrophobic sorption. researchgate.net |

| Soil pH | Can Increase Mobility | Maintains the sulfonic acid in its ionized (anionic) state, which can be repelled by negatively charged soil surfaces. canada.ca |

| Clay Content | Can Increase Mobility | Clay surfaces are typically negatively charged, leading to electrostatic repulsion of the anionic sulfonate. |

Bioremediation Potential and Microbial Interactions

Naphthalene sulfonic acids and their derivatives are generally considered to be recalcitrant to microbial degradation. psu.edu The combination of the stable aromatic naphthalene rings, the electron-withdrawing nature of the sulfonate group, and the presence of branched alkyl chains makes this compound a challenging substrate for microorganisms.

Studies on analogous compounds have shown that branched alkyl chains are more resistant to microbial attack than linear chains. mpob.gov.my This is due to steric hindrance, which impedes the action of degradative enzymes. While some bacteria can degrade branched alkylbenzene sulfonates, the process is often slow and incomplete. mpob.gov.my

Despite this resistance, bioremediation is not impossible. Complete degradation of simpler naphthalene sulfonates has been achieved, often requiring the synergistic action of a mixed bacterial consortium. nih.gov Certain bacterial strains, such as Arthrobacter sp. and Comamonas sp., have been isolated that can utilize naphthalene-2-sulfonic acid as a sole source of carbon. nih.gov The metabolic pathway typically involves initial dihydroxylation of the aromatic ring, followed by desulfonation and subsequent ring cleavage. nih.gov It is plausible that a consortium of specialized bacteria could evolve to degrade this compound, likely initiating the attack on the alkyl chains or the naphthalene ring. The combination of adsorption onto a substrate like granular activated carbon (GAC) followed by biodegradation has been shown to be effective for treating other NSAs, as the GAC concentrates the compound and provides a surface for microbial colonization. nih.gov

Advanced Oxidation Processes for Environmental Mitigation

Due to the likely resistance of this compound to conventional biological treatment, Advanced Oxidation Processes (AOPs) represent a promising strategy for its environmental mitigation. AOPs are characterized by the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), which can non-selectively attack and break down recalcitrant organic pollutants.

Ozonation: Ozone (O₃) can degrade naphthalene sulfonic acids by attacking the aromatic rings through a 1,3-dipolar cycloaddition mechanism. psu.edu This initial reaction leads to ring cleavage and the formation of more biodegradable intermediates. nih.gov Studies on various NSAs have shown that ozonation can effectively reduce Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). nih.gov The reactivity of NSAs with ozone tends to decrease as the number of electron-withdrawing sulfonate groups increases; the presence of electron-donating alkyl groups on this compound may enhance its reactivity towards ozone compared to multiply-sulfonated naphthalenes. psu.edu

Fenton and Photo-Fenton Processes: The Fenton process (Fe²⁺/H₂O₂) generates hydroxyl radicals and has proven effective for degrading commercial NSA formulations. researchgate.net The efficiency can be significantly enhanced by the addition of UV-A light in the Photo-Fenton process (Fe²⁺/H₂O₂/UV-A), which promotes the recycling of the iron catalyst and generates additional radicals. researchgate.net For a commercial naphthalene sulfonate, Photo-Fenton treatment achieved significant COD and TOC removals and resulted in detoxification of the wastewater. researchgate.netulakbim.gov.tr

Table 3: Efficacy of Advanced Oxidation Processes on Analogous Naphthalene Sulfonates

| AOP Method | Target Compound | Key Findings | Reference |

|---|---|---|---|

| Ozonation | Naphthalene-1-sulfonic acid | Reaction proceeds via 1,3-dipolar cycloaddition, breaking aromatic rings. By-products include organic acids and sulfate. | psu.edu |

| Ozonation | 11 different Naphthalene Sulfonic Acids | Effectively removed COD and TOC. Increased biodegradability (BOD₅/COD ratio). | nih.gov |

| Fenton (Fe²⁺/H₂O₂) | Commercial Naphthalene Sulphonic Acid | Appreciable COD and TOC removals were achieved. | researchgate.net |

| Photo-Fenton (Fe²⁺/H₂O₂/UV-A) | Commercial Naphthalene Sulphonic Acid | Significantly improved COD and TOC removal rates compared to the Fenton process alone. Resulted in detoxification. | researchgate.net |

| Photo-Fenton-like (Fe³⁺/H₂O₂/UV-A) | H-acid (a naphthalene sulfonate dye intermediate) | Achieved 82% COD and 51% TOC removal under optimized conditions. No toxic by-products were formed. | ulakbim.gov.tr |

Future Research Directions and Emerging Applications

Green Synthesis Approaches and Sustainable Production

The chemical industry's shift towards sustainability is driving research into greener manufacturing processes for Diisobutylnaphthalene-1-sulphonic acid. Traditional synthesis often involves stoichiometric amounts of sulfonating agents like concentrated sulfuric acid or oleum, which can lead to significant acid waste and the formation of unwanted by-products. nih.gov Future methodologies are focused on minimizing environmental impact and improving process efficiency.

Solvent-Free and Catalyst-Driven Reactions: A primary goal is the reduction or elimination of hazardous solvents. Research into solvent-free sulfonation, potentially utilizing microreactor technology, offers a path to intensified, safer, and more efficient processes. mdpi.comnih.gov These systems can provide superior control over reaction parameters, leading to higher yields and purity.

Furthermore, the development of solid acid catalysts presents a promising alternative to liquid acids. Materials such as silica-supported sulfonic acids or zeolites are being investigated for their potential to catalyze the sulfonation of aromatic compounds. nih.gov These heterogeneous catalysts can be easily separated from the reaction mixture and potentially regenerated and reused, aligning with the principles of a circular economy.

Alternative Sulfonating Agents and Energy Sources: The use of milder sulfonating agents, such as sulfur trioxide complexes, is being explored to reduce the harshness of reaction conditions. caymanchem.com Additionally, the application of alternative energy sources like ultrasound is being investigated to enhance reaction rates and yields under more benign conditions.

Biocatalysis: A long-term vision for the sustainable production of sulfonated aromatic compounds involves biocatalysis. While still in early stages for this class of molecules, research into enzymatic sulfonation could offer a highly selective and environmentally friendly production route, operating under mild aqueous conditions. The enzymatic degradation of polycyclic aromatic hydrocarbons is an area of active research, and future work may lead to the discovery or engineering of enzymes capable of their specific sulfonation. mdpi.com

Novel Derivatization for Enhanced Functionality

The inherent structure of this compound serves as a versatile scaffold for the synthesis of novel derivatives with tailored properties. The sulfonic acid group is a key functional handle that can be readily converted into other functionalities, such as sulfonamides and sulfonate esters, opening up a wide range of potential applications.

Sulfonamide Derivatives: The conversion of the sulfonic acid to a sulfonyl chloride, followed by reaction with primary or secondary amines, yields sulfonamides. rsc.org This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. rsc.org Research is focused on creating libraries of Diisobutylnaphthalene-based sulfonamides for screening against various biological targets. The bulky, lipophilic diisobutylnaphthalene moiety could confer unique pharmacokinetic properties to these potential therapeutic agents.

Sulfonate Ester Derivatives: Esterification of the sulfonic acid with various alcohols produces sulfonate esters. jlu.edu.cn These derivatives are valuable as intermediates in organic synthesis, acting as good leaving groups in nucleophilic substitution reactions. nih.gov Furthermore, the properties of the resulting ester can be tuned by the choice of the alcohol, potentially leading to new materials with specific physical or chemical characteristics. Research in this area is exploring the stability and reactivity of different sulfonate esters to identify suitable candidates for various synthetic applications. nih.gov

| Derivative Class | General Synthesis Route | Potential Functionality |

| Sulfonamides | Sulfonic Acid → Sulfonyl Chloride + Amine | Biologically active compounds, therapeutic agents |

| Sulfonate Esters | Sulfonic Acid + Alcohol | Synthetic intermediates, protecting groups, materials with tunable properties |

Integration into Advanced Smart Materials

The unique amphiphilic nature of this compound and its derivatives makes them attractive candidates for the development of advanced "smart" materials that respond to external stimuli.

Conducting Polymers: Naphthalene (B1677914) sulfonic acids are known to act as effective dopants for conducting polymers like polyaniline. nih.gov The incorporation of these dopants into the polymer matrix can significantly enhance electrical conductivity and thermal stability. mdpi.comnih.gov The bulky diisobutyl groups of this compound could influence the morphology and processability of the resulting doped polymers, potentially leading to materials with improved performance for applications in sensors, electronic devices, and energy storage. nih.gov

Stimuli-Responsive Gels and Dispersions: As a surfactant, this compound can self-assemble in solution to form micelles and other aggregates. This behavior is being explored for the creation of stimuli-responsive hydrogels and emulsions. These materials can undergo reversible changes in their structure and properties in response to triggers such as pH, temperature, or the presence of specific ions. Such systems have potential applications in areas like controlled release, smart coatings, and advanced formulation technologies. The interplay of hydrophobic and electrostatic interactions, governed by the diisobutylnaphthalene and sulfonate moieties respectively, is key to designing these responsive systems.

Interdisciplinary Research with Biological Systems (excluding clinical trials)

The interaction of this compound and its derivatives with biological systems is an emerging area of interdisciplinary research, leveraging the compound's distinct structural features for non-therapeutic applications.

Fluorescent Probes for Bioimaging: The naphthalene core is an intrinsic fluorophore. By chemically modifying the this compound molecule, for instance by converting it into fluorescent sulfonamide derivatives, it is possible to create probes for biological imaging. mdpi.com These probes can be designed to localize in specific cellular compartments, such as membranes, due to their amphiphilic character. Their fluorescence properties can report on the local environment, making them useful tools for studying cellular processes and dynamics.

Biomimetic Systems and Drug Delivery Research: The self-assembly properties of amphiphilic molecules like this compound are being harnessed to create biomimetic systems, such as artificial cell membranes or nanocontainers like micelles and vesicles. nih.gov These structures can be used to study fundamental biological processes or to encapsulate hydrophobic molecules. In the context of drug delivery research, such systems are being investigated for their potential to carry and release therapeutic agents, with the diisobutylnaphthalene core providing a hydrophobic reservoir for the drug molecule. nih.gov

Probing Protein-Ligand Interactions: Naphthalene sulfonates are known to bind to hydrophobic pockets in proteins, and this interaction can often be monitored by changes in fluorescence. caymanchem.com This principle can be applied to use this compound or its derivatives as probes to study protein conformation and ligand binding. The specific binding characteristics would be influenced by the size and shape of the diisobutylnaphthalene group, potentially offering selectivity for certain protein targets.

Methodological Advancements in Characterization and Analysis

As the applications of this compound and its derivatives expand, the need for advanced analytical techniques for their characterization and analysis becomes more critical.

Chromatographic and Spectrometric Techniques: The development of robust chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), is essential for the separation and quantification of this compound from complex mixtures and for the analysis of its derivatives. Mass spectrometry (MS), often coupled with chromatography (LC-MS), is a powerful tool for structural elucidation and impurity profiling.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural characterization of this compound and its derivatives, allowing for the unambiguous determination of substitution patterns on the naphthalene ring. Advanced 2D NMR techniques can provide further insights into the connectivity and spatial relationships of atoms within the molecule.

Analysis of Supramolecular Structures: For applications in smart materials and biological systems, techniques that can characterize aggregates and self-assembled structures are crucial. Methods such as Dynamic Light Scattering (DLS) and fluorescence anisotropy are used to study the size and formation of micelles and vesicles in solution. nih.gov

| Analytical Technique | Application Area | Information Obtained |

| HPLC | Purity assessment, reaction monitoring | Separation and quantification of components |

| Mass Spectrometry (MS) | Structural identification, impurity profiling | Molecular weight and fragmentation patterns |

| NMR Spectroscopy | Structural elucidation | Chemical structure, isomer identification |

| Dynamic Light Scattering (DLS) | Characterization of aggregates | Size distribution of micelles/vesicles |

| Fluorescence Spectroscopy | Probing interactions, imaging | Emission/excitation spectra, quantum yield |

Q & A

Basic: What are the optimal synthetic routes for Diisobutylnaphthalene-1-sulphonic acid, and how can reaction conditions be systematically optimized?

Answer:

Synthesis typically involves sulfonation of diisobutylnaphthalene using concentrated sulfuric acid. Key parameters include:

- Temperature : Reactions at 40–50°C minimize side products like disulfonic acids, as observed in naphthalene sulfonation studies .

- Acid concentration : 98% sulfuric acid is standard, but higher concentrations may favor monosulfonation.